8-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
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Overview
Description
8-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an isoquinoline scaffold. The fluorine atom at the 8-position of the isoquinoline ring further enhances its chemical properties, making it a valuable intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline typically involves the borylation of a suitable isoquinoline precursor. One common method is the palladium-catalyzed borylation of 8-fluoroisoquinoline using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or esters.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Boronic acids or esters.
Reduction: Boranes.
Substitution: Isoquinoline derivatives with substituted nucleophiles.
Scientific Research Applications
8-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline has a wide range of applications in scientific research:
Biology: Employed in the development of fluorescent probes and imaging agents due to its unique photophysical properties.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, especially those targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 8-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline primarily involves its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring acts as a nucleophile, facilitating the formation of carbon-carbon bonds. This compound can also interact with various molecular targets, including enzymes and receptors, through its isoquinoline scaffold, which can modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 8-Fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Uniqueness
8-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is unique due to its isoquinoline core, which imparts distinct electronic and steric properties. The presence of the fluorine atom enhances its reactivity and stability, making it a versatile intermediate in various synthetic applications.
Properties
Molecular Formula |
C15H17BFNO2 |
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Molecular Weight |
273.11 g/mol |
IUPAC Name |
8-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |
InChI |
InChI=1S/C15H17BFNO2/c1-14(2)15(3,4)20-16(19-14)11-7-10-5-6-18-9-12(10)13(17)8-11/h5-9H,1-4H3 |
InChI Key |
STWIMBUSUWLMHQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NC=C3)C(=C2)F |
Origin of Product |
United States |
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